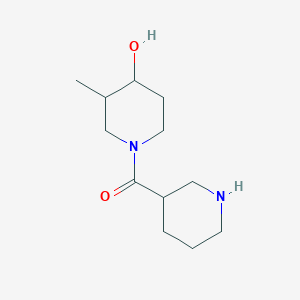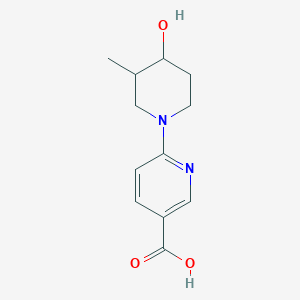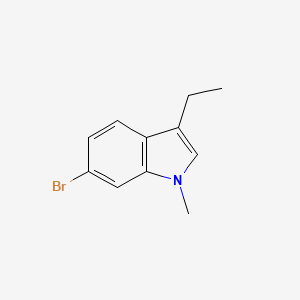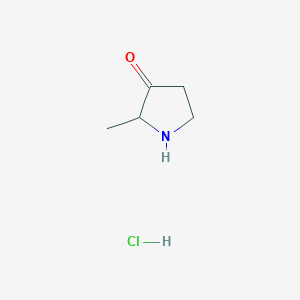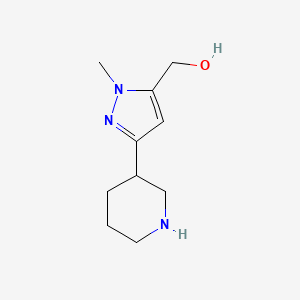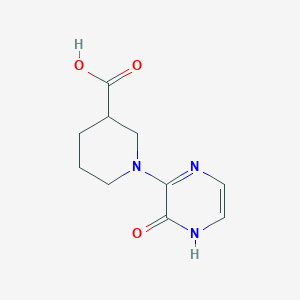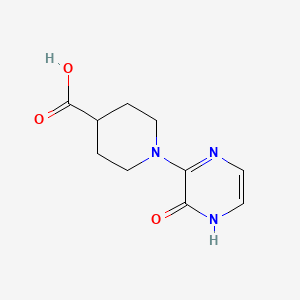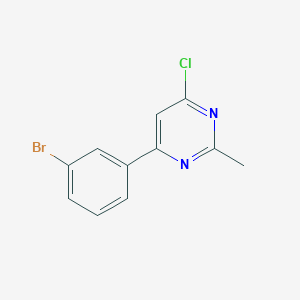
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine
Vue d'ensemble
Description
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes spectral data (IR, NMR, UV-Vis, etc.) used to identify the compound.Applications De Recherche Scientifique
Summary of the Application
A newly synthesized pyrazoline derivative, which includes a 3-bromophenyl group, has been studied for its biological activities on rainbow trout alevins .
Methods of Application or Experimental Procedures
The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins in association with behavioral parameters, swimming potential .
Results or Outcomes
The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
2. Synthesis and Anticancer Activity of Triazolamine Analogs
Summary of the Application
A series of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and their anticancer activity was studied .
Methods of Application or Experimental Procedures
The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated .
Results or Outcomes
Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
3. Neurotoxic Potentials of a Newly Synthesized Pyrazoline Derivative
Summary of the Application
A newly synthesized pyrazoline derivative, which includes a 3-bromophenyl group, has been studied for its neurotoxic potentials on rainbow trout alevins .
Methods of Application or Experimental Procedures
The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins in association with behavioral parameters, swimming potential .
Results or Outcomes
This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
4. Radiosynthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine
Summary of the Application
A new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification with a high yield based on a single radiochemical step .
Methods of Application or Experimental Procedures
The study reports a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification with a high yield based on a single radiochemical step .
Results or Outcomes
The 2-18 F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity .
5. Biological Activities of a Newly Synthesized Pyrazoline Derivative
Summary of the Application
A newly synthesized pyrazoline derivative, which includes a 3-bromophenyl group, has been studied for its biological activities on rainbow trout alevins .
Methods of Application or Experimental Procedures
The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins in association with behavioral parameters, swimming potential .
Results or Outcomes
This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
6. Synthesis of 4-(3-bromophenyl)morpholine hydrochloride
Summary of the Application
4-(3-bromophenyl)morpholine hydrochloride is a compound that can be synthesized for various applications in medicinal chemistry .
Methods of Application or Experimental Procedures
The synthesis of 4-(3-bromophenyl)morpholine hydrochloride involves several steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-bromophenyl)-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBXHWJJFEKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



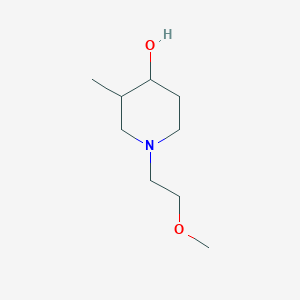
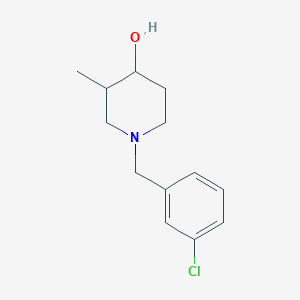
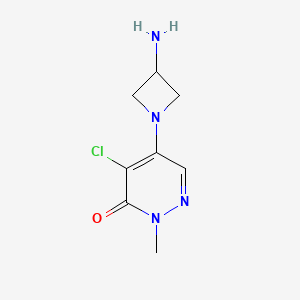
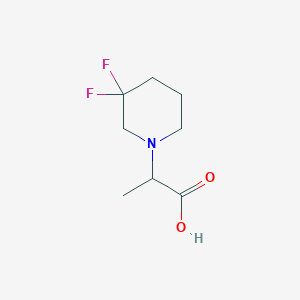
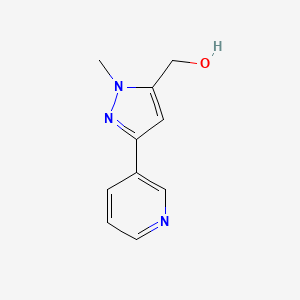
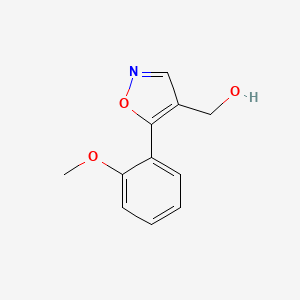
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)
